molecular formula C20H19N3O2S2 B11417654 3-(4-methoxybenzyl)-6-oxo-8-(thiophen-2-yl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(4-methoxybenzyl)-6-oxo-8-(thiophen-2-yl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11417654
M. Wt: 397.5 g/mol
InChI Key: PRDSIIBUNQDYDC-UHFFFAOYSA-N
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Description

3-[(4-METHOXYPHENYL)METHYL]-6-OXO-8-(THIOPHEN-2-YL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE: is a complex organic compound that belongs to the class of pyridothiadiazine derivatives. This compound is characterized by its unique structure, which includes a pyrido[2,1-b][1,3,5]thiadiazine core, substituted with a methoxyphenylmethyl group, a thiophene ring, and a carbonitrile group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-METHOXYPHENYL)METHYL]-6-OXO-8-(THIOPHEN-2-YL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridothiadiazine Core: The initial step involves the cyclization of appropriate starting materials to form the pyridothiadiazine core. This can be achieved through the reaction of a pyridine derivative with a thiadiazine precursor under specific conditions, such as heating in the presence of a catalyst.

    Substitution Reactions: The introduction of the methoxyphenylmethyl group and the thiophene ring is accomplished through substitution reactions. These reactions may involve the use of reagents such as alkyl halides and thiophene derivatives, along with suitable catalysts and solvents.

    Formation of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-[(4-METHOXYPHENYL)METHYL]-6-OXO-8-(THIOPHEN-2-YL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the methoxyphenylmethyl group.

    Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridothiadiazine core or the thiophene ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonitrile group may produce primary amines.

Scientific Research Applications

3-[(4-METHOXYPHENYL)METHYL]-6-OXO-8-(THIOPHEN-2-YL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-[(4-METHOXYPHENYL)METHYL]-6-OXO-8-(THIOPHEN-2-YL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-METHOXYPHENYL)METHYL]-6-OXO-8-(THIOPHEN-2-YL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE: can be compared with other pyridothiadiazine derivatives, such as:

Uniqueness

The uniqueness of 3-[(4-METHOXYPHENYL)METHYL]-6-OXO-8-(THIOPHEN-2-YL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H19N3O2S2

Molecular Weight

397.5 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-6-oxo-8-thiophen-2-yl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C20H19N3O2S2/c1-25-15-6-4-14(5-7-15)11-22-12-23-19(24)9-16(18-3-2-8-26-18)17(10-21)20(23)27-13-22/h2-8,16H,9,11-13H2,1H3

InChI Key

PRDSIIBUNQDYDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=CS4

Origin of Product

United States

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